1-(3,4-Dimethoxyphenyl)propane-1,2-dione is an organic compound characterized by the molecular formula and a molecular weight of 208.21 g/mol. The compound features a propane-1,2-dione structure with a 3,4-dimethoxyphenyl group attached, which influences its chemical reactivity and potential applications in various fields of research and industry.
This compound is primarily sourced from synthetic methods involving the reaction of specific phenolic compounds with diketones or related reagents. It is documented in chemical databases such as PubChem and BenchChem, which provide detailed information on its properties and synthesis.
1-(3,4-Dimethoxyphenyl)propane-1,2-dione belongs to the class of organic compounds known as diketones. It is significant in organic synthesis due to its reactive carbonyl groups, which can participate in various chemical reactions.
The synthesis of 1-(3,4-Dimethoxyphenyl)propane-1,2-dione can be achieved through several methods:
The molecular structure of 1-(3,4-Dimethoxyphenyl)propane-1,2-dione features:
InChI=1S/C11H12O4/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3/h4-6H,1-3H3
CWGHXUXZAZZJAA-UHFFFAOYSA-N
.1-(3,4-Dimethoxyphenyl)propane-1,2-dione participates in various chemical reactions:
The specific products formed from these reactions depend on the reagents used and the reaction conditions applied.
The mechanism of action for 1-(3,4-Dimethoxyphenyl)propane-1,2-dione involves its interaction with biological targets. It may act as an enzyme inhibitor by binding to active sites on enzymes, thereby preventing substrate access. This property is particularly relevant in biochemical pathways where modulation of enzyme activity is desired.
Relevant spectral data (NMR, IR) support these properties and confirm the structural integrity of the compound during synthesis and application .
1-(3,4-Dimethoxyphenyl)propane-1,2-dione has several applications across various scientific domains:
CAS No.: 802590-64-3
CAS No.: 12191-06-9
CAS No.: 102130-93-8
CAS No.: 2435-59-8
CAS No.: 35936-85-7